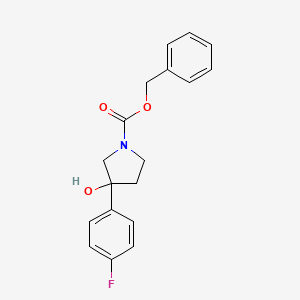
Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a benzyl group, a 4-fluorophenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Addition of the 4-Fluorophenyl Group: This step can be carried out using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce other functional groups.
Substitution: The benzyl and 4-fluorophenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Deoxygenated compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with specific properties such as flame retardancy.
Mechanism of Action
The mechanism of action of Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl (4-fluorophenyl)phenylphosphine oxide: Used to improve flame retardancy and dielectric properties of materials.
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2H)-one: Investigated for its anti-corrosion properties.
Uniqueness: Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C18H18FNO3 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H18FNO3/c19-16-8-6-15(7-9-16)18(22)10-11-20(13-18)17(21)23-12-14-4-2-1-3-5-14/h1-9,22H,10-13H2 |
InChI Key |
APFBVGSCQKREKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C2=CC=C(C=C2)F)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















